3-Chloro-4-methoxy-1,2,5-thiadiazole

Catalog No.
S805290
CAS No.
5728-16-5
M.F
C3H3ClN2OS
M. Wt
150.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-methoxy-1,2,5-thiadiazole

CAS Number

5728-16-5

Product Name

3-Chloro-4-methoxy-1,2,5-thiadiazole

IUPAC Name

3-chloro-4-methoxy-1,2,5-thiadiazole

Molecular Formula

C3H3ClN2OS

Molecular Weight

150.59 g/mol

InChI

InChI=1S/C3H3ClN2OS/c1-7-3-2(4)5-8-6-3/h1H3

InChI Key

SNLDYFHPRJMKLQ-UHFFFAOYSA-N

SMILES

COC1=NSN=C1Cl

Canonical SMILES

COC1=NSN=C1Cl

3-Chloro-4-methoxy-1,2,5-thiadiazole is a heterocyclic compound characterized by the presence of sulfur and nitrogen in its ring structure. Its molecular formula is C₃H₃ClN₂OS, and it features a chloro substituent at the 3-position and a methoxy group at the 4-position of the thiadiazole ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, owing to its unique chemical properties.

, including:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form substituted thiadiazoles.
  • Cyclization: The compound can participate in cyclization reactions to yield more complex heterocycles.

Reactions involving this compound often utilize it as a reactant for synthesizing selective ligands for biological targets, such as the human 5-HT1A receptors .

Research indicates that 3-chloro-4-methoxy-1,2,5-thiadiazole exhibits biological activity that may include:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Pharmacological Potential: Its derivatives have been investigated for their ability to act on serotonin receptors, which may have implications in treating mood disorders .

Several methods have been developed for synthesizing 3-chloro-4-methoxy-1,2,5-thiadiazole:

  • Via Thiadiazole Formation:
    • Starting materials typically include hydrazine derivatives and carbon disulfide.
    • The reaction proceeds through cyclization under acidic conditions.
  • Chlorination of Methoxy Thiadiazole:
    • A methoxy-thiadiazole precursor can be chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chloro group.
  • Reactions with Nucleophiles:
    • The compound can be synthesized by reacting suitable nucleophiles with chloro or methoxy derivatives under controlled conditions.

3-Chloro-4-methoxy-1,2,5-thiadiazole has various applications:

  • Pharmaceuticals: Used as a building block in drug synthesis targeting serotonin receptors.
  • Agrochemicals: Investigated for use in developing new pesticides or herbicides due to its biological activity.
  • Research: Employed in studies related to receptor binding and enzyme inhibition.

Interaction studies involving 3-chloro-4-methoxy-1,2,5-thiadiazole primarily focus on its binding affinity and selectivity towards biological targets:

  • Serotonin Receptors: Research has shown that derivatives of this compound can selectively bind to human 5-HT1A receptors, indicating potential therapeutic applications in neuropharmacology .
  • Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes related to microbial growth or metabolic pathways.

Several compounds share structural similarities with 3-chloro-4-methoxy-1,2,5-thiadiazole. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
3-MethylthiadiazoleSimilar thiadiazole ringMethyl group instead of chloro
4-Amino-1,2,5-thiadiazoleContains amino groupMore polar due to amino functionality
5-Chloro-1,2,3-thiadiazoleDifferent position of ClExhibits diverse biological activities
2-Chloro-4-methoxythiopheneContains sulfurDifferent ring structure

Uniqueness of 3-Chloro-4-methoxy-1,2,5-thiadiazole

What sets 3-chloro-4-methoxy-1,2,5-thiadiazole apart is its specific combination of chloro and methoxy groups on the thiadiazole ring. This unique substitution pattern contributes to its distinct reactivity and biological profile compared to similar compounds. Its applications in pharmacology and agrochemistry further highlight its importance in research and development.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Last modified: 04-14-2024

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